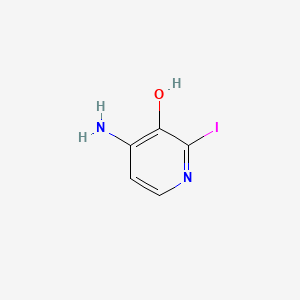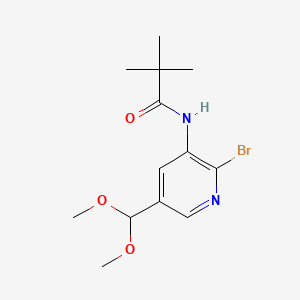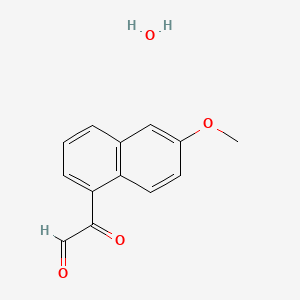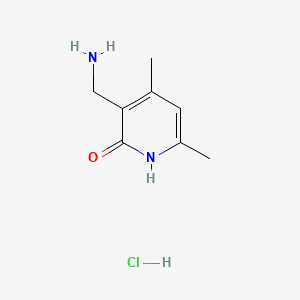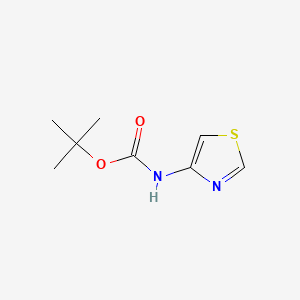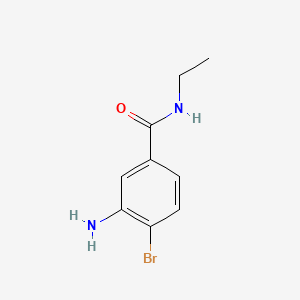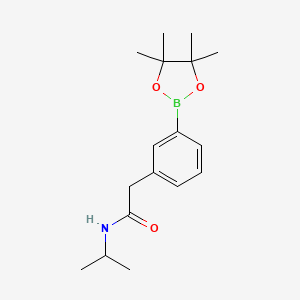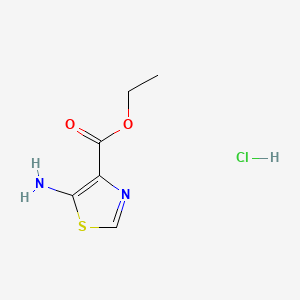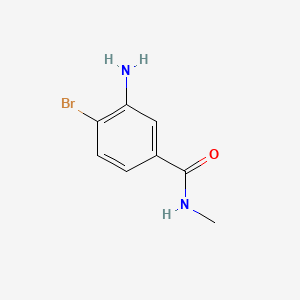![molecular formula C10H14N6O2 B581433 (7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methanol CAS No. 1206970-17-3](/img/structure/B581433.png)
(7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Typically, triazoles and pyrimidines can be synthesized through a variety of routes. One common method involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles1.Molecular Structure Analysis
The molecular structure of these compounds can be quite complex, with the potential for a wide range of functional groups to be attached. This allows for a high degree of structural diversity, which can lead to a wide range of biological activities3.Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite diverse, depending on the specific functional groups present. Substitution on the core ring can have dramatic effects on potency, speciation, and DMPK properties4.Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by the specific functional groups present. For example, the introduction of various functional groups into the pyridine scaffold can improve the biological activities and physical properties of pyridine analogs3.Wissenschaftliche Forschungsanwendungen
Industrial and Pharmaceutical Applications
This compound, as part of the broader family of amino-1,2,4-triazoles, plays a significant role in the fine organic synthesis industry. Amino-1,2,4-triazoles serve as raw materials for various industrial applications, including the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. In agriculture, they are instrumental in manufacturing plant protection products like insecticides, fungicides, plant growth regulators, and retardants. In the pharmaceutical sector, derivatives of amino-1,2,4-triazoles are utilized for creating antimicrobial drugs like furazonal, effective against bacteria such as Staphylococcus aureus, and cardiological drugs like thiotriazoline and cardiotril, which exhibit anti-ischemic and membrane-stabilizing effects (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).
Antibacterial Activity
1,2,3-Triazole and 1,2,4-triazole derivatives, including the molecule , are recognized for their potent inhibition of key bacterial enzymes and proteins, contributing to their broad-spectrum antibacterial activity. These properties make them valuable in developing new antibacterial agents, especially in the context of antibiotic-resistant strains of bacteria like Staphylococcus aureus. Some derivatives are already in clinical practice for treating bacterial infections, underscoring the practical relevance of this class of compounds (Li & Zhang, 2021).
Safety And Hazards
As with any chemical compound, the safety and hazards associated with these compounds would depend on their specific structure and properties. It’s important to handle all chemical compounds with appropriate safety precautions.
Zukünftige Richtungen
Given the wide range of biological activities exhibited by triazoles and pyrimidines, these compounds continue to be an active area of research. Future work may involve the development of new synthetic routes, the exploration of new biological targets, and the design of compounds with improved properties3.
Please note that this is a general overview and may not apply directly to the specific compound you mentioned. For detailed information, it’s always best to refer to specific scientific literature or databases related to the compound.
Eigenschaften
IUPAC Name |
[7-amino-3-(oxolan-2-ylmethyl)triazolo[4,5-d]pyrimidin-5-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O2/c11-9-8-10(13-7(5-17)12-9)16(15-14-8)4-6-2-1-3-18-6/h6,17H,1-5H2,(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIVBEBFGNEDAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C3=NC(=NC(=C3N=N2)N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901126741 |
Source


|
| Record name | 7-Amino-3-[(tetrahydro-2-furanyl)methyl]-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901126741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methanol | |
CAS RN |
1206970-17-3 |
Source


|
| Record name | 7-Amino-3-[(tetrahydro-2-furanyl)methyl]-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206970-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Amino-3-[(tetrahydro-2-furanyl)methyl]-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901126741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

